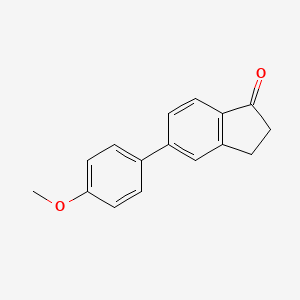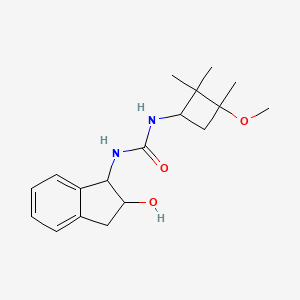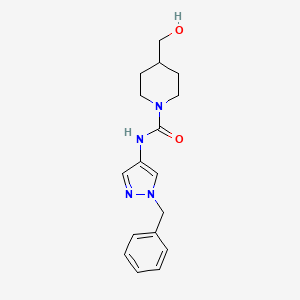![molecular formula C18H25NO3 B6640510 2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640510.png)
2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone, commonly known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1990. It belongs to the group of compounds known as JWH series, which are structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Mécanisme D'action
JWH-250 acts on the cannabinoid receptors in the brain and peripheral tissues, which are part of the endocannabinoid system. This system plays a key role in regulating various physiological processes, including pain, inflammation, mood, appetite, and sleep. JWH-250 binds to the cannabinoid receptors and activates them, leading to the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
JWH-250 has been shown to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, neuroprotective, and anti-cancer properties. It has also been found to modulate the activity of various neurotransmitters and signaling pathways in the brain and peripheral tissues.
Avantages Et Limitations Des Expériences En Laboratoire
JWH-250 has several advantages for use in laboratory experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential for toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on JWH-250, including further investigation of its therapeutic potential in various disease states, the development of more selective and potent analogs, and the elucidation of its mechanism of action at the molecular level. Additionally, there is a need for more comprehensive safety and toxicity studies to ensure the safe use of JWH-250 in clinical settings.
Méthodes De Synthèse
JWH-250 can be synthesized using a variety of methods, including the reaction of 2-(1-cyclopentenyl)acetic acid with 2-(2-methoxyphenyl)-1-pyrrolidinylmethanamine in the presence of a reducing agent. Another method involves the reaction of 2-(1-cyclopentenyl)acetic acid with 2-(2-methoxyphenyl)-1-pyrrolidinylmethanamine in the presence of a base and a reducing agent.
Applications De Recherche Scientifique
JWH-250 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
2-(1-hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-22-16-9-3-2-7-14(16)15-8-6-12-19(15)17(20)13-18(21)10-4-5-11-18/h2-3,7,9,15,21H,4-6,8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKABWIKWTXIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2C(=O)CC3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol](/img/structure/B6640432.png)

![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B6640440.png)
![1-[1-(2-Chlorophenyl)piperidin-3-yl]-3-(4-hydroxy-3-methylbutan-2-yl)urea](/img/structure/B6640450.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B6640454.png)

![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)

![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640523.png)